[4-(1-naphthoylamino)phenyl]acetic acid
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Description
Synthesis Analysis
The synthesis of naphtho[1,2-d]isothiazole acetic acid derivatives, which are structurally related to [4-(1-naphthoylamino)phenyl]acetic acid, involves novel strategies for enhancing specific inhibitory activities. For instance, modifications by introducing a second carboxylic group significantly improved inhibitory activity against aldose reductase, showcasing the impact of structural changes on biological function (Da Settimo et al., 2005). This suggests that the synthesis of this compound could similarly involve strategic modifications to enhance its chemical and possibly biological properties.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into the spatial arrangement and electronic effects of substituents on the phenyl ring. The orientation and electronic characteristics of substituents significantly influence the molecule's overall properties, including reactivity and interaction with biological targets (Guzei et al., 2010). Understanding the molecular structure of this compound aids in predicting its chemical behavior and potential applications.
Chemical Reactions and Properties
Investigations into the photochemistry of substituted 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acid reveal complex reaction pathways, including radical and ion pair formations. These pathways lead to diverse products, underscoring the rich reactivity of naphthyl-containing compounds (Decosta & Pincock, 1993). Such studies contribute to a deeper understanding of this compound's potential reactivity and applications in chemical synthesis.
Physical Properties Analysis
The physical properties of compounds closely related to this compound, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding their stability, solubility, and interaction with various environments. For example, the crystal structure analysis provides insight into molecular packing, intermolecular interactions, and potential applications in material science (Guzei et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including their reactivity towards different reagents and conditions, offer valuable information for their application in synthetic chemistry and potential biological activity. The study of various naphthoquinone derivatives and their interactions with nitrosylsulfuric acid, for instance, highlights the versatility and reactivity of the naphthoquinone core, which could be extrapolated to understand the chemical behavior of this compound (Gornostaev et al., 2017).
Scientific Research Applications
Anticancer Activity
A study demonstrated the synthesis of 1,3,4-oxadiazole derivatives from naphthalene derivatives, which were evaluated for in vitro anticancer activity against various cell lines. One compound exhibited significant activity against breast cancer cell lines, indicating the potential of naphthalene derivatives in cancer therapy (Salahuddin et al., 2014).
Histochemical Techniques
Naphthalene derivatives have been utilized as new reagents for demonstrating tissue oxidase, offering potential applications in histochemical analysis and electron microscopy. These compounds are capable of complexing with various metals, suggesting their utility in detailed tissue analysis (M. S. Burstone, 1959).
Aldose Reductase Inhibition
Naphtho[1,2-d]isothiazole acetic acid derivatives have been identified as novel and selective aldose reductase inhibitors, offering a therapeutic approach to prevent complications of diabetes like cataract development. This highlights the therapeutic potential of naphthalene derivatives in managing diabetes-related complications (F. Da Settimo et al., 2005).
Metal Complexes and Biological Activity
Research on naphthalene-based acetic acids, including their derivatives such as naproxen, has focused on their coordination compounds' structural features, biological activities, and potential applications. These studies explore the interactions of naphthalene derivatives with metal ions, providing insights into their physicochemical properties and applications in medicinal chemistry (Marialena Lazou et al., 2023).
Anti-inflammatory Effects
Naphthalene derivatives, such as naproxen, have been studied for their anti-inflammatory properties, including interactions with metal ions like Zn(II), Cd(II), and Pt(II). These studies contribute to understanding the molecular basis of their biological activity and potential for developing new therapeutic agents (C. Dendrinou-Samara et al., 1998).
properties
IUPAC Name |
2-[4-(naphthalene-1-carbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(22)12-13-8-10-15(11-9-13)20-19(23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFBMSTUAPVRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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